4-(2,4-Dichlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
Description
4-(2,4-Dichlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine is a heterocyclic compound featuring a fused oxazole-pyrimidine core. The molecule includes a 2,4-dichlorophenoxy substituent at position 4 and a methyl group at position 3 of the oxazole ring.
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O2/c1-6-10-11(15-5-16-12(10)19-17-6)18-9-3-2-7(13)4-8(9)14/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTDFSQLKVPOCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=NC=N2)OC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives leading to fused pyrimidine rings .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Reaction Pathways and Mechanisms
The compound exhibits three reactive sites:
-
Nitrile carbon
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Carbons of two imidate moieties
Primary aliphatic amines preferentially attack the nitrile group, forming amidine intermediates that undergo cyclization . Aromatic amines show inertness due to reduced nucleophilicity .
Competitive Reactions :
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Desired pathway : Amidine formation → pyrimidine ring closure .
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Undesired pathways : Decomposition of intermediates (e.g., compound 4 → substrates 2 /3 ) or side reactions with imidate carbons .
Amine-Reactivity and Derivatization
Primary amines induce structural modifications at the oxazolo[5,4-d]pyrimidine core:
Structural Stability and Decomposition
Intermediates (e.g., compound 2 ) are prone to decomposition in ethanol, regenerating substrates 1 /3 . This instability necessitates controlled reaction conditions to optimize yields .
Biological Activity Correlation
Substituent effects on anticancer properties:
Key Challenges and Insights
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Yield Optimization : Low yields stem from intermediate decomposition and competing reaction pathways .
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SAR Analysis : Substituents at C(2) and C(7) critically influence biological activity, with aliphatic groups (1–3 carbons) favoring anticancer effects .
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Mechanistic Basis : Structural similarity to purines enables antimetabolite activity, while substitutions modulate kinase inhibition (e.g., VEGFR2) .
This compound’s reactivity is tightly linked to its design as a purine analog, with substitution patterns directly impacting its therapeutic potential. Further optimization of synthesis conditions and substituent selection could enhance its clinical utility.
Scientific Research Applications
Biological Activities
Research indicates that 4-(2,4-Dichlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine exhibits several biological activities that make it a candidate for pharmaceutical applications. Some notable effects include:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens, suggesting potential use in developing new antibiotics or antifungal agents.
- Anticancer Potential : Preliminary research indicates possible anticancer activity, making it a subject of interest for cancer therapeutics. Its mechanism may involve the inhibition of specific cellular pathways essential for cancer cell proliferation.
Pharmaceutical Development
The compound's unique structure allows for modifications that can lead to new derivatives with enhanced biological activity. Researchers are exploring its potential as a lead compound in drug discovery programs targeting bacterial infections and cancer.
Agricultural Chemistry
Given its structural similarity to other herbicides and plant growth regulators, there is potential for using this compound in agricultural applications. It may serve as a selective herbicide or growth regulator, particularly in controlling broadleaf weeds while minimizing damage to monocot crops.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of oxazolo[5,4-d]pyrimidines, including this compound. Results indicated significant inhibition of bacterial growth against strains such as E. coli and S. aureus, suggesting its potential as a new antimicrobial agent .
Case Study 2: Anticancer Research
In vitro studies have been conducted to assess the anticancer properties of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation in breast and lung cancer cells. Further investigation into the underlying mechanisms is ongoing to elucidate how this compound induces apoptosis in malignant cells .
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as adenosine kinase (ADK), which plays a role in its anticancer properties . The compound’s binding to these targets can disrupt critical biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Oxazolo[5,4-d]pyrimidine Derivatives
Structural Modifications and Bioactivity
Table 1: Key Structural Features and Activities of Oxazolo[5,4-d]pyrimidine Derivatives
Anticancer Activity
- Target Compound vs. 7-Amino Derivatives: The target compound lacks the 7-amino group present in SCM1–10 derivatives, which are known to inhibit VEGFR-2 and act as purine antimetabolites .
- Cytotoxicity Comparison: Derivatives with aliphatic amino chains (e.g., 3a–j) exhibit CC50 values >100 µM against normal NHDF cells, indicating selective toxicity toward cancer cells . The target compound’s dichlorophenoxy group may enhance lipophilicity, influencing membrane permeability and potency .
Structural Isomers: Oxazolo[4,5-d]pyrimidines
Oxazolo[4,5-d]pyrimidines, differing in ring fusion orientation, show distinct bioactivities:
- Antiviral and Anticancer Effects: These isomers inhibit adenosine kinase and exhibit docking energies similar to oxazolo[5,4-d]pyrimidines but with varied selectivity .
- Synthetic Accessibility : Oxazolo[4,5-d]pyrimidines are synthesized via chlorination and amine substitution, yielding higher yields than some 5,4-d analogs .
Key Research Findings and Gaps
- Anticancer Mechanism: The target compound’s dichlorophenoxy group may interfere with VEGF signaling (like 5-FU ) or DNA intercalation, but in vitro studies are needed to confirm this.
- Agricultural Potential: Its structural similarity to 2,4-DB suggests herbicidal utility, but the fused heterocycle may limit translocation in plants compared to linear analogs .
- Toxicity Profile: Methyl and dichlorophenoxy groups could increase hepatotoxicity risks, requiring ADMET profiling.
Biological Activity
4-(2,4-Dichlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₇Cl₂N₃O₂
- Molar Mass : 296.11 g/mol
- CAS Number : 672925-29-0
The biological activity of this compound has been linked to its ability to interact with various cellular pathways. The compound's structure suggests that it may act as an inhibitor of specific enzymes or receptors involved in cancer cell proliferation.
Potential Mechanisms Include :
- Apoptosis Induction : Studies indicate that compounds in the oxazolo-pyrimidine class can induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways .
- Cell Cycle Arrest : This compound may cause cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell division and growth .
Cytotoxic Activity
Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. Below is a summary of findings from relevant studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 19.56 | Induction of apoptosis via caspase activation |
| HT-1080 (Fibrosarcoma) | 19.56 | Cell cycle arrest at G2/M phase |
| A-549 (Lung) | Not specified | Potential anti-proliferative effects |
Case Studies
- Cytotoxic Evaluation : In a study assessing the cytotoxicity of various oxazolo-pyrimidine derivatives, the compound demonstrated significant activity against MCF-7 and HT-1080 cell lines. The IC50 value for MCF-7 was reported at approximately 19.56 µM, indicating strong antiproliferative effects .
- Molecular Docking Studies : Molecular docking analyses revealed that this compound binds effectively to target proteins involved in cancer progression. This binding is hypothesized to stabilize complexes that lead to enhanced apoptosis and reduced cell viability .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Antiviral Potential : Although primarily studied for anticancer properties, some derivatives have shown limited antiviral activity against SARS-CoV-2; however, their efficacy was significantly lower compared to established antiviral agents .
- Structure-Activity Relationship (SAR) : Variations in substituents on the oxazolo-pyrimidine skeleton have been found to influence biological activity significantly. Modifications can enhance potency against specific cancer types or improve selectivity towards cancer cells over normal cells .
Q & A
Basic: What synthetic strategies are recommended for synthesizing 4-(2,4-dichlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine?
Methodological Answer:
The synthesis of oxazolo-pyrimidine derivatives typically involves multi-step protocols. A common approach includes:
- Condensation reactions : Reacting a substituted pyrimidine precursor (e.g., 3-methylpyrimidine) with 2,4-dichlorophenol under nucleophilic aromatic substitution conditions. Catalysts like palladium or copper can enhance regioselectivity .
- Cyclization : Intramolecular cyclization using agents like POCl₃ or PCl₅ to form the oxazole ring. Solvents such as dimethylformamide (DMF) or toluene are often employed to stabilize intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves yield and purity.
Key Considerations : Monitor reaction progress via TLC (silica plates, UV visualization) and optimize stoichiometry to minimize byproducts like unreacted phenol or over-chlorinated derivatives .
Basic: How is the structural integrity of this compound validated in academic research?
Methodological Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy :
- X-ray Crystallography : Resolve bond lengths and angles (e.g., C–O bond in oxazole: ~1.36 Å) to confirm the fused heterocyclic system. Anomalies in dihedral angles (>10°) suggest steric strain from the 3-methyl group .
- High-Resolution Mass Spectrometry (HRMS) : Match observed [M+H]⁺ peaks with theoretical values (e.g., ±0.001 Da tolerance) to verify molecular formula .
Advanced: How can researchers address low yields in the final cyclization step?
Methodological Answer:
Low yields often stem from competing side reactions or incomplete cyclization. Mitigation strategies include:
- Temperature Control : Perform cyclization at 80–100°C in DMF to balance reaction rate and decomposition .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, FeCl₃) to stabilize transition states. Evidence suggests Cu(I) catalysts improve oxazole ring closure efficiency .
- In Situ Monitoring : Use FT-IR to track carbonyl intermediate formation (C=O stretch at ~1700 cm⁻¹) and adjust reaction time dynamically .
Data Contradiction Analysis : If yield varies between batches, analyze starting material purity (HPLC) and moisture content in solvents (Karl Fischer titration) .
Advanced: How to resolve conflicting NMR data for the dichlorophenoxy substituent?
Methodological Answer:
Discrepancies in aromatic proton signals may arise from:
- Rotamers : Slow rotation around the C–O bond at room temperature. Use variable-temperature NMR (e.g., 60°C in DMSO-d₆) to coalesce split peaks .
- Residual Solvent Effects : Ensure complete removal of DMF (δ 2.7–2.9 ppm) via repeated lyophilization.
- Impurity Identification : Compare with synthesized analogs (e.g., 4-chlorophenoxy derivatives) to isolate unexpected signals .
Cross-Validation : Correlate NMR data with X-ray results (e.g., planarity of the dichlorophenoxy group) to confirm assignments .
Advanced: What computational methods predict the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites (e.g., C-5 position on pyrimidine). Basis sets like B3LYP/6-311+G(d,p) provide reliable electron density maps .
- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways for functionalization .
- Docking Studies : Assess steric hindrance from the 3-methyl group when designing derivatives for biological assays .
Advanced: How to analyze regioselectivity challenges in modifying the oxazole ring?
Methodological Answer:
Regioselective substitution requires:
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) at the 3-methyl position to steer electrophilic attacks to C-5 or C-7 of the pyrimidine .
- Kinetic vs. Thermodynamic Control : Vary reaction temperature (e.g., 0°C for kinetic products vs. reflux for thermodynamic) and characterize products via LC-MS/MS .
- Isotopic Labeling : Use ¹³C-labeled precursors to track bond formation in complex mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
